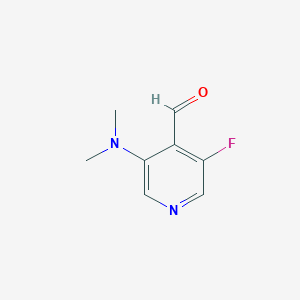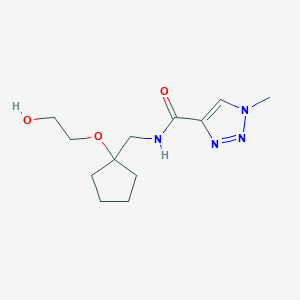
2-Fluorosulfonyloxy-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorosulfonyloxy-1,3-dimethoxybenzene is an organic compound that features a benzene ring substituted with two methoxy groups and a fluorosulfonyloxy group
Métodos De Preparación
The synthesis of 2-Fluorosulfonyloxy-1,3-dimethoxybenzene typically involves the introduction of the fluorosulfonyloxy group to a 1,3-dimethoxybenzene precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of sulfonyl fluorides under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Fluorosulfonyloxy-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorosulfonyloxy group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Photochemical Reactions: It can also participate in photo-induced reactions, such as trifluoromethylation, where light irradiation affects the regioselectivity and yield of the reaction.
Aplicaciones Científicas De Investigación
2-Fluorosulfonyloxy-1,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel sulfonyl fluorides.
Chemical Biology: The compound’s unique properties make it useful in studying biological systems and developing new biochemical tools.
Materials Science: It is employed in the creation of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 2-Fluorosulfonyloxy-1,3-dimethoxybenzene exerts its effects involves the formation of reactive intermediates, such as fluorosulfonyl radicals. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures . The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
2-Fluorosulfonyloxy-1,3-dimethoxybenzene can be compared with other similar compounds, such as:
1,3-Dimethoxybenzene: This compound lacks the fluorosulfonyloxy group and is less reactive in certain types of chemical reactions.
1,2-Dimethoxybenzene and 1,4-Dimethoxybenzene: These isomers have different substitution patterns on the benzene ring, leading to variations in their chemical properties and reactivity.
Propiedades
IUPAC Name |
2-fluorosulfonyloxy-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO5S/c1-12-6-4-3-5-7(13-2)8(6)14-15(9,10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYFBIXSLZYVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-(4-nitrophenyl)-N-{3-[(2E)-3-(4-nitrophenyl)prop-2-enamido]phenyl}prop-2-enamide](/img/structure/B2655368.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2655369.png)




![4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide](/img/structure/B2655375.png)
![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)


![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2655382.png)



